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molecular formula C22H44CaO2 B1593938 Docosanoic acid, calcium salt CAS No. 3578-72-1

Docosanoic acid, calcium salt

Cat. No. B1593938
M. Wt: 380.7 g/mol
InChI Key: XOGZAYDJMKXLRK-UHFFFAOYSA-N
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Patent
US04927548

Procedure details

139.9 g of behenic acid and 19.0 g of calcium hydroxide were initially introduced and mixed with stirring at 60° to 65° C. After addition of 0.8 g of acetic acid (0.5%, based on the mixture as a whole), the temperature rose to 85° C. The total stirring time was 30 minutes; a dust-like powder was present after only 2 minutes. The reaction was carried out under a slight vacuum as in Example 1.
Quantity
139.9 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
solvent
Reaction Step Two
Name
calcium behenate

Identifiers

REACTION_CXSMILES
[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[OH-].[Ca+2:26].[OH-]>C(O)(=O)C>[C:1]([O-:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[Ca+2:26].[C:1]([O-:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
139.9 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
19 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
0.8 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 60° to 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
rose to 85° C
WAIT
Type
WAIT
Details
a dust-like powder was present after only 2 minutes
Duration
2 min

Outcomes

Product
Details
Reaction Time
30 min
Name
calcium behenate
Type
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[Ca+2].C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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